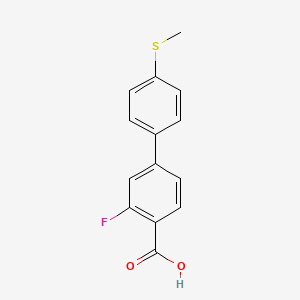

2-Fluoro-4-(4-methylthiophenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2S and a molecular weight of 262.3 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of a fluorine atom and a methylthio group attached to the benzene ring . This compound is used in various fields of research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid typically involves the reaction of 4-methylthiophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, BH3

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-4-(4-methylthiophenyl)benzoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as:

- Tyrosine Kinase Inhibitors : Compounds derived from this acid are being explored for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression and other diseases .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, showing effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections .

Material Science

The compound is also considered a building block in the synthesis of advanced materials. Its fluorinated structure can enhance the properties of polymers and other materials, making them more resistant to degradation and improving their mechanical properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the phenyl ring significantly influenced antibacterial potency, with some derivatives showing substantial inhibition zones in agar diffusion tests.

Case Study 2: Tyrosine Kinase Inhibition

In a series of experiments, researchers synthesized several derivatives of this compound to assess their inhibitory effects on tyrosine kinases. One derivative displayed an IC50 value indicating potent inhibition, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine Substitution | Enhanced binding affinity | Ongoing research |

| Methylthio Group Addition | Improved solubility and bioavailability | Ongoing research |

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific research applications .

Biologische Aktivität

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This compound's structural characteristics, particularly the presence of a fluorine atom and a methylthiophenyl group, may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives found that certain compounds displayed potent inhibition against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL, highlighting their potential as antimicrobial agents .

Anti-Biofilm Activity

The compound has also been evaluated for its anti-biofilm properties. Biofilms are structured communities of bacteria that are resistant to conventional treatments. A study demonstrated that certain benzoic acid derivatives inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The most effective concentrations were around 3 mM, leading to significant reductions in biofilm formation, which is crucial for combating antibiotic resistance .

Cytotoxicity and Cancer Research

In the realm of cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies on related pyrazole derivatives indicated that they could induce apoptosis in breast cancer cells (MDA-MB-231), suggesting that similar benzoic acid derivatives might exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, while the thiophenyl group could contribute to specific interactions with biological targets. Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound in therapeutic applications.

Table: Summary of Biological Activities

Case Study: Anti-Biofilm Efficacy

In a recent study examining the anti-biofilm properties of benzoic acid derivatives, researchers tested various concentrations of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated a concentration-dependent inhibition of biofilm formation, with significant statistical relevance (p < 0.01). This finding underscores the potential application of this compound in treating infections associated with biofilm-forming pathogens .

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAMQHFOKXKMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.